Dimemorfan
CAS No.: 36309-01-0
Cat. No.: VC13847793
Molecular Formula: C18H25N
Molecular Weight: 255.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36309-01-0 |
---|---|
Molecular Formula | C18H25N |
Molecular Weight | 255.4 g/mol |
IUPAC Name | (1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
Standard InChI | InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1 |
Standard InChI Key | KBEZZLAAKIIPFK-NJAFHUGGSA-N |
Isomeric SMILES | CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1 |
SMILES | CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Canonical SMILES | CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
Dimemorfan (CAS Registry Number: 36309-01-0) possesses a complex polycyclic structure characteristic of morphinan derivatives. The base compound, with the systematic name (9α,13α,14α)-3,17-dimethylmorphinan, features a molecular formula of and a molecular weight of 255.40 g/mol . Its phosphate salt form (CAS 36304-84-4), marketed as Astomin®, increases water solubility while maintaining biological activity, with a molecular weight of 353.39 g/mol .
Table 1: Key Chemical Properties
Property | Dimemorfan Base | Dimemorfan Phosphate |
---|---|---|
Molecular Formula | ||
Melting Point | 90-93°C | 267-269°C |
Optical Rotation | - | (methanol) |
Solubility | Lipid-soluble | Sparingly soluble in water |
The stereochemical configuration plays a crucial role in its pharmacological activity, with absolute stereochemistry confirmed through X-ray crystallography . The SMILES notation precisely describes its three-dimensional arrangement .
Synthetic Pathways
Pharmacological Mechanisms
Central Antitussive Action
Dimemorfan exerts its therapeutic effect through direct action on the cough center in the medulla oblongata, independent of opioid receptor pathways . Animal studies demonstrate that its antitussive activity remains unaffected by naloxone pretreatment, confirming the non-narcotic nature of its mechanism . Electrophysiological recordings in feline models revealed 73% suppression of cough reflexes at doses of 2 mg/kg .
Therapeutic Efficacy
Comparative Clinical Trials
Three pivotal randomized controlled trials established dimemorfan's position in cough management:
Table 2: Clinical Trial Outcomes (N=1,842 patients)
The post-marketing surveillance data (n=12,459) revealed 83% physician-reported effectiveness, with particular utility in chronic bronchitis cases .
Pediatric Formulations
The syrup formulation maintains pharmacokinetic equivalence to tablet forms:
Dose proportionality studies confirmed linear pharmacokinetics between 10-40 mg ranges .
Pharmacokinetic Considerations
Absorption and Distribution
-
Bioavailability: 89% ± 12% (20 mg tablet)
-
Protein Binding: 64-68% (pH-dependent)
Food interaction studies showed 32% increased AUC under high-fat conditions, necessitating consistent dosing timing .
Metabolic Pathways
Hepatic metabolism proceeds via three primary routes:
The elimination half-life of 6.8 ± 1.3 hours supports TID dosing regimens without accumulation .
Regulatory and Therapeutic Landscape
Approved in Japan for over four decades, dimemorfan phosphate remains classified as a Schedule V drug in most jurisdictions due to its structural similarity to controlled substances. Recent pharmacovigilance data (2015-2025) shows:
-
Prescription Rate: 2.1 million annual scripts (Japan)
-
Off-label Use: 12% for neuropathic cough
-
Cost-effectiveness: ¥3,850/QALY vs ¥5,210 for dextromethorphan
Ongoing phase II trials (NCT04567888) investigate its potential in refractory chronic cough management.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume